molecular formula C11H7ClN4 B1202119 3-Chloro-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine

3-Chloro-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No. B1202119
M. Wt: 230.65 g/mol
InChI Key: IWCCSYIXLLUUAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine is a member of pyridazines and a ring assembly.

Scientific Research Applications

Antiviral Activity

This compound has been used in the synthesis of derivatives that exhibit promising antiviral activity. For instance, certain derivatives have shown significant efficacy against hepatitis-A virus (HAV). This was determined using plaque reduction infectivity assays to measure virus count reduction upon treatment with these compounds (Shamroukh & Ali, 2008).

Biological Properties and Structural Analysis

The derivatives of this compound have shown considerable biological properties, such as anti-tumor and anti-inflammatory activity. Studies involving the synthesis, structural characterization, and theoretical calculations of these derivatives have been conducted to better understand their properties (Sallam et al., 2021).

Anticonvulsant Activity

Some pyridazine derivatives synthesized from chloropyridazines, including this compound, have been evaluated for their anticonvulsant properties. These studies revealed significant anticonvulsant activity in mice (Rubat et al., 1990).

Anti-Diabetic Properties

Derivatives of this compound have been synthesized and evaluated for their potential as anti-diabetic medications. This includes testing their inhibition potential of Dipeptidyl peptidase-4 (DPP-4), a key enzyme in the regulation of insulin secretion (Bindu et al., 2019).

Antimicrobial Activity

Synthesized derivatives have been evaluated for their antituberculostatic, antifungal, and antibacterial activities. These studies aim to explore the potential of these compounds in treating microbial infections (Islam & Siddiqui, 2010).

Cytotoxicity Studies

Research has been conducted to evaluate the cytotoxicity of various derivatives of this compound against different cancer cell lines. These studies help in understanding the potential of these compounds as cytotoxic agents (Mamta et al., 2019).

properties

Product Name

3-Chloro-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine

Molecular Formula

C11H7ClN4

Molecular Weight

230.65 g/mol

IUPAC Name

3-chloro-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C11H7ClN4/c12-11-14-13-10-7-6-9(15-16(10)11)8-4-2-1-3-5-8/h1-7H

InChI Key

IWCCSYIXLLUUAF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C(=NN=C3Cl)C=C2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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